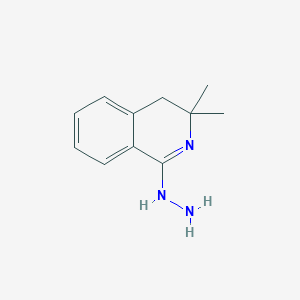

1-Hydrazono-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline

Description

1-Hydrazono-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline (THIQ) derivative characterized by a hydrazono group (-NH-N=) at position 1 and two methyl groups at position 2. The THIQ scaffold is a privileged structure in medicinal chemistry, known for its presence in bioactive alkaloids and synthetic compounds with antitumor, antibacterial, and neuroactive properties .

Properties

Molecular Formula |

C11H15N3 |

|---|---|

Molecular Weight |

189.26 g/mol |

IUPAC Name |

(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazine |

InChI |

InChI=1S/C11H15N3/c1-11(2)7-8-5-3-4-6-9(8)10(13-11)14-12/h3-6H,7,12H2,1-2H3,(H,13,14) |

InChI Key |

RDJXEXRWYBHWRE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=CC=CC=C2C(=N1)NN)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydrazono-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline with hydrazine derivatives. One common method includes the use of benzil and diacetyl as reagents to form the corresponding hydrazones . The reaction conditions often involve moderate temperatures and the presence of a catalyst to facilitate the formation of the hydrazono group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Hydrazono-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazono group to an amine group.

Substitution: The hydrazono group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines and thiols can react with the hydrazono group under mild conditions.

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

Neuroprotective Effects

Research indicates that derivatives of tetrahydroisoquinoline, including 1-hydrazono-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, show promise in neuroprotection against neurotoxic agents such as MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce Parkinson's disease-like symptoms in animal models. Studies have demonstrated that this compound can mitigate behavioral abnormalities and protect dopaminergic neurons from degeneration caused by neurotoxins .

The stereochemistry of the compound plays a crucial role in its biological activity. Different stereoisomers exhibit varying degrees of efficacy in neuroprotection. For instance, the trans-isomer has been shown to provide potent protective effects against MPTP-induced damage compared to its cis counterpart . This highlights the importance of stereoselectivity in the design of therapeutic agents derived from this class of compounds.

Antioxidant Properties

The antioxidant potential of hydrazone derivatives has been explored extensively. These compounds can scavenge free radicals and reduce oxidative stress in neuronal tissues. The ability to combat oxidative stress is particularly relevant in the context of neurodegenerative diseases where oxidative damage contributes significantly to disease progression .

Potential Anticancer Activity

Emerging studies suggest that hydrazone derivatives may possess anticancer properties. The mechanism involves the induction of apoptosis in cancer cells through various pathways, including the modulation of signaling pathways associated with cell survival and proliferation . This potential makes 1-hydrazono-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline a candidate for further investigation in cancer therapy.

Case Study 1: Neuroprotection Against MPTP-Induced Toxicity

A study investigated the effects of 1-hydrazono-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline on mice subjected to MPTP administration. The results indicated that pretreatment with this compound significantly reduced the incidence of bradykinesia and preserved dopaminergic neuron integrity compared to control groups .

Case Study 2: Antioxidant Efficacy

In vitro assays demonstrated that the compound exhibited significant antioxidant activity by reducing reactive oxygen species levels in neuronal cell lines. This suggests a protective mechanism against oxidative stress-related neuronal damage .

Mechanism of Action

The mechanism of action of 1-Hydrazono-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazono group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and selected analogues:

Key Observations:

- Hydrazono Group vs.

- Dimethyl Substitution: The 3,3-dimethyl groups in the target compound and N-Benzyl-3,3-dimethyl-THIQ likely increase steric hindrance, affecting metabolic stability and interaction with enzymes such as monoamine oxidases .

- Methoxy/Hydroxyl Groups: 1-Aryl-6,7-dimethoxy-THIQ and salsolinol demonstrate substituent-dependent activity; methoxy groups enhance vasorelaxation, while hydroxyls contribute to neuroactivity .

Pharmacological Activity Comparison

Vasorelaxant Effects (Data from ):

| Compound | KCl-Induced Contraction Inhibition | PE-Induced Contraction Inhibition | IC₅₀ (μM) |

|---|---|---|---|

| Dihydroquercetin (Flavonoid) | 81.1 ± 3.8% | 83.6 ± 3.7% | 30.9 |

| 1-Aryl-6,7-dimethoxy-THIQ | 89.5 ± 3.1% | 75.2 ± 3.2% | 41.6 |

The higher IC₅₀ of the latter compared to dihydroquercetin highlights the impact of substituents on potency .

Metabolic and Blood-Brain Barrier (BBB) Penetration

- 1-Methyl-THIQ and 1-Hydrazono-3,3-dimethyl-THIQ: Both compounds are predicted to cross the BBB due to moderate lipophilicity. However, 1-methyl-THIQ is excreted 76% unchanged in rats, while hydrazono derivatives may undergo faster metabolism via hydrazine cleavage . In contrast, salsolinol’s hydroxyl groups reduce BBB penetration but enhance receptor binding in the central nervous system .

Critical Research Findings and Gaps

- Antiaggregating Activity: N-Benzyl-3,3-dimethyl-THIQ derivatives show platelet inhibition, suggesting the target compound’s hydrazono group could enhance this effect via nitric oxide modulation .

- Neurotoxicity: 1-Methyl-THIQ is implicated in Parkinson’s disease via mitochondrial toxicity, but the hydrazono group’s impact on neurotoxicity remains unstudied .

Biological Activity

1-Hydrazono-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 163557-60-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

1-Hydrazono-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline has a molecular formula of and a molecular weight of approximately 189.26 g/mol. The compound features a hydrazone functional group which is often associated with various biological activities including anti-inflammatory and antimicrobial properties .

Structural Representation

- Molecular Structure : The compound contains a tetrahydroisoquinoline core which is known for its diverse pharmacological effects.

Pharmacological Properties

1-Hydrazono-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline exhibits several biological activities that are crucial for therapeutic applications:

- Antioxidant Activity : Studies have indicated that compounds with a tetrahydroisoquinoline structure can exhibit antioxidant properties. This activity is essential in preventing oxidative stress-related damage in cells .

- Antimicrobial Effects : Preliminary research suggests that this compound may possess antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of certain Gram-positive and Gram-negative bacteria .

- Cytotoxic Activity : In vitro studies have demonstrated that 1-hydrazono-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline can induce apoptosis in cancer cell lines. This cytotoxic effect is attributed to the compound's ability to disrupt cellular processes critical for cancer cell survival .

The mechanisms underlying the biological activities of 1-hydrazono-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline are still being elucidated. However, the following pathways have been proposed:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival, contributing to its anticancer effects.

- Modulation of Signaling Pathways : It is hypothesized that this compound can modulate key signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell growth and differentiation .

Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of 1-hydrazono-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline revealed that it exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Study 2: Cytotoxic Effects on Cancer Cells

In another study assessing the cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7), it was found that treatment with 1-hydrazono-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline resulted in a dose-dependent decrease in cell viability. The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

These findings suggest a promising potential for this compound in cancer therapy.

Q & A

Q. What are the standard synthetic routes for preparing 1-Hydrazono-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline from accessible precursors?

A common approach involves multi-step functionalization of tetrahydroisoquinoline scaffolds. For example, phenethylamine derivatives can undergo acetylation, cyclization (using polyphosphoric acid), and subsequent reduction to yield substituted tetrahydroisoquinolines . To introduce the hydrazono group, α-keto hydrazonoyl halides are effective electrophiles for coupling with tetrahydroisoquinoline precursors under mild conditions, enabling regioselective hydrazone formation . Optimization of reaction time and temperature is critical to minimize byproducts.

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

Key techniques include:

- 1H-NMR : To verify substituent positions (e.g., dimethyl groups at C-3) and hydrazono proton signals (~8–10 ppm) .

- X-ray crystallography : For resolving stereochemical ambiguities, particularly in spiroheterocyclic derivatives .

- Mass spectrometry (HRMS) : To confirm molecular ion peaks and isotopic patterns, especially for complex derivatives .

Cross-validation using multiple methods is recommended to ensure accuracy.

Q. How does the reactivity of the hydrazono group influence derivatization strategies?

The hydrazono moiety acts as a nucleophile, enabling condensation with carbonyl compounds (e.g., ketones, aldehydes) to form Schiff bases. It can also participate in cycloaddition reactions, such as [3+2] dipolar cycloadditions, to construct triazolo or pyrrolo fused heterocycles . Solvent choice (e.g., ethanol vs. DMF) and pH control are critical to avoid hydrolysis of the hydrazono group during functionalization.

Advanced Research Questions

Q. What methodological challenges arise in the stereoselective synthesis of 1-Hydrazono-3,3-dimethyltetrahydroisoquinoline derivatives?

Achieving enantiomeric purity requires chiral auxiliaries or catalysts. For example:

- Sulfinimine-mediated asymmetric synthesis : Enantioselective alkylation of tetrahydroisoquinoline precursors using tert-butanesulfinamide yields cis- or trans-disubstituted products with >90% ee .

- Chiral resolution : HPLC with chiral stationary phases (e.g., amylose-based columns) can separate racemic mixtures, but scalability remains a limitation .

Contradictions in stereochemical outcomes may arise from competing reaction pathways, necessitating DFT calculations to elucidate transition states .

Q. How can researchers resolve contradictions in spectral data for structurally similar derivatives?

Case study: Spiroheterocyclic tetrahydroisoquinoline-1-ones exhibit nearly identical NMR spectra in solution but distinct solid-state structures (via X-ray). To resolve ambiguities:

Q. What strategies enable the synthesis of spiroheterocyclic tetrahydroisoquinoline derivatives?

Intramolecular cyclization is key. For example:

- Electrophilic cyclization : Treat bifunctional precursors (e.g., N,N'-di(3-chloro-2-hydroxypropyl) derivatives) with Lewis acids (e.g., TiCl4) to induce ring closure via o-aryl attack, forming spiro-fused systems .

- Oxidative coupling : Use iodine(III) reagents (e.g., PIDA) to generate radical intermediates for spiroannulation .

Monitor reaction progress via TLC and LC-MS to isolate intermediates.

Q. How can substituent effects on biological activity be systematically evaluated?

- QSAR studies : Correlate electronic (Hammett σ) and steric (Taft Es) parameters of substituents (e.g., methoxy, methyl) with bioactivity data (e.g., receptor binding affinity) .

- In vitro assays : Test derivatives against target enzymes (e.g., monoamine oxidases) using fluorometric or spectrophotometric methods. Include positive controls (e.g., clorgyline for MAO-A inhibition) .

- Metabolic stability : Assess hepatic microsomal clearance to prioritize candidates with improved pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.